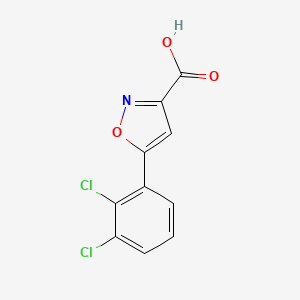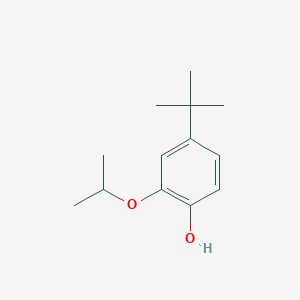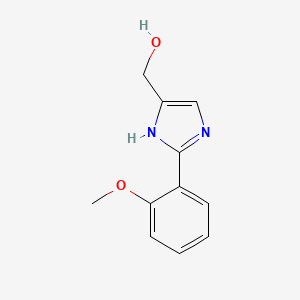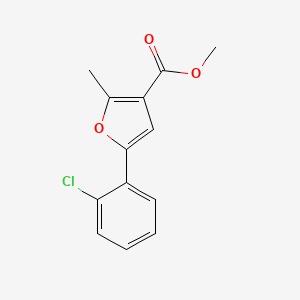
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a specialized organosilicon compound It features a silane group bonded to a naphthyl ring that is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane typically involves the hydrosilylation of 5,6,7,8-tetrahydro-2-naphthol with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) are used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Scientific Research Applications
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane involves its interaction with molecular targets through its silane group. The trimethylsilyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. This interaction can influence the physical and chemical properties of the target molecules, leading to enhanced stability, reactivity, or functionality.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane.
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride (TMSCl) and trimethylsilyl ethylene (TMSE) share similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to its combination of a partially hydrogenated naphthyl ring and a trimethylsilyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H20Si |
|---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
trimethyl(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C13H20Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
SCNDIOXTBOFCAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


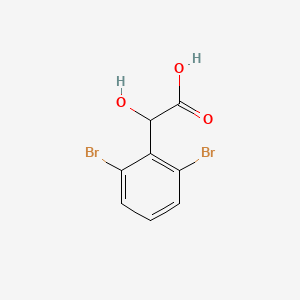
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
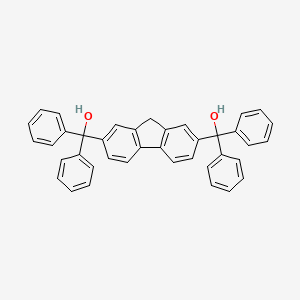
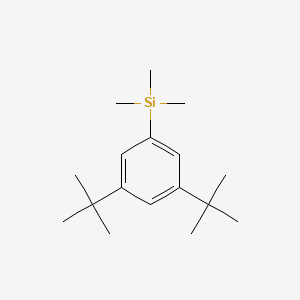
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
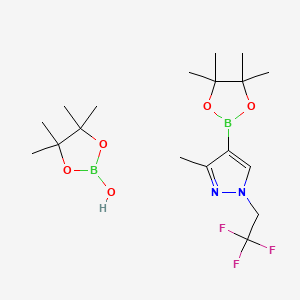
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
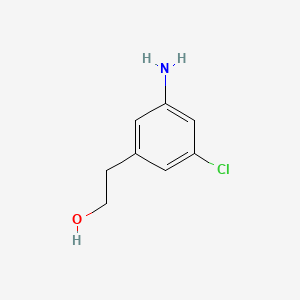
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
